Physicochemical Differentiation: Calculated Lipophilicity vs. Halo-Substituted Analogs
The compound's computed XLogP3-AA value of 1.3 differentiates it from its 4-chlorophenyl and 4-bromophenyl analogs, which are expected to have higher logP values due to increased halogen polarizability. This lower lipophilicity may translate to improved aqueous solubility and a distinct absorption profile [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | 4-((4-chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide and 4-((4-bromophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide (exact values not available in primary literature; class-level trend based on halogen polarizability) |
| Quantified Difference | Not directly quantifiable from primary data; class-level inference suggests a lower logP for the 4-fluoro analog |
| Conditions | In silico prediction using XLogP3 algorithm, PubChem 2025.09.15 release |
Why This Matters
Lower lipophilicity is often associated with reduced off-target binding and improved developability profiles, making this compound a preferable starting point for medicinal chemistry campaigns targeting oral bioavailability.
- [1] PubChem. (2025). Compound Summary for CID 18586002: Computed Properties. National Center for Biotechnology Information. View Source
